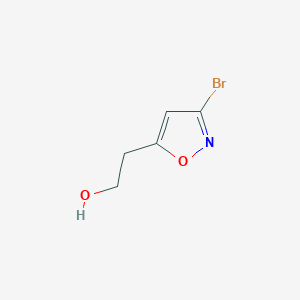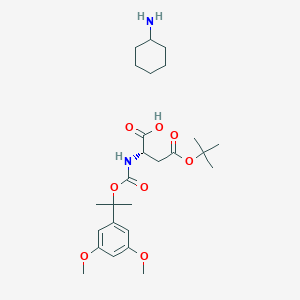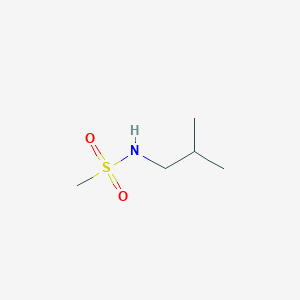
N-Isobutylmethanesulfonamide
Übersicht
Beschreibung
N-Isobutylmethanesulfonamide is a chemical compound with the CAS Number: 133171-80-9 and a molecular weight of 151.23 . Its IUPAC name is N-isobutylmethanesulfonamide .
Molecular Structure Analysis
The molecular formula of N-Isobutylmethanesulfonamide is C5H13NO2S . The InChI code is 1S/C5H13NO2S/c1-5(2)4-6-9(3,7)8/h5-6H,4H2,1-3H3 . The structure includes a sulfonamide group, which is characteristic of this class of compounds .Physical And Chemical Properties Analysis
N-Isobutylmethanesulfonamide has a molecular weight of 151.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 151.06669983 g/mol . The topological polar surface area is 54.6 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Convenient Synthesis and Phosphonate Incorporation : A method for synthesizing N-acylsulfonamides containing phosphonate moiety, starting from chlorosulfonyl isocyanate (CSI), was developed. This process involves carbamoylation, sulfamoylation, deprotection, and acylation, introducing a phosphonate moiety into N-acylsulfonamides via the Arbuzov reaction (Boufas et al., 2015).
Biological Potential in Medicinal Chemistry : N-acylsulfonamides, a category including N-isobutylmethanesulfonamide, are increasingly used in medicinal chemistry. They are often designed as isosteres of carboxylic acids and have shown potential as enzymatic inhibitors or receptor-targeting compounds (Ammazzalorso et al., 2017).
Inhibitory Properties for Medical Applications : N-acylsulfonamides have been identified as effective inhibitors for human carbonic anhydrase isoenzymes, crucial for various physiological and pathological events. This suggests potential therapeutic applications in areas such as diuretics, antiglaucoma, and anticancer treatments (Yıldırım et al., 2015).
Chemical and Catalytic Properties
N-Arylation of N-Aryl Sulfonamides : Research has shown effective methods for the C-N cross-coupling of N-arylsulfonamides, including N-isobutylmethanesulfonamide, using oxidative Cu-catalysis. This is significant for pharmaceutical design, enabling fragment coupling and structure-activity relationship mining (Vantourout et al., 2018).
Mechanistic Insights in Organic Chemistry : Studies have provided insights into the mechanism of C(sp(3))-N bond formation in sulfonamide-ligated Pd(IV) complexes, important for understanding and optimizing organometallic reaction pathways (Pendleton et al., 2016).
Facile Preparation Methods : Efficient methodologies for the preparation of biologically active N-acylsulfonamides, including N-isobutylmethanesulfonamide, have been developed. This involves a reaction between carboxylic acid and arylsulfonyl isocyanate in the presence of amine (Manabe et al., 2007).
Microbiological and Environmental Applications
Microbial Conversion to Useful Chemicals : Studies on microbiomes converting methanol into i-butyrate and n-butyrate have shown the involvement of N-acylsulfonamides. This research is significant for understanding the microbial production of chemicals from non-sterile feedstocks (Huang et al., 2020).
Drug Metabolism and Biocatalysis : N-acylsulfonamides have been used in studies focusing on drug metabolism, especially in the preparation of mammalian metabolites of drugs using microbial systems. This demonstrates the role of N-acylsulfonamides in facilitating drug metabolism studies (Zmijewski et al., 2006).
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(2)4-6-9(3,7)8/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGDRQUFMJRVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404131 | |
| Record name | N-ISOBUTYLMETHANESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutylmethanesulfonamide | |
CAS RN |
133171-80-9 | |
| Record name | N-ISOBUTYLMETHANESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-methylpropyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



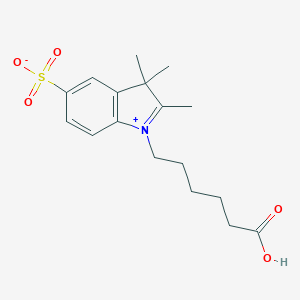
![Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B174111.png)
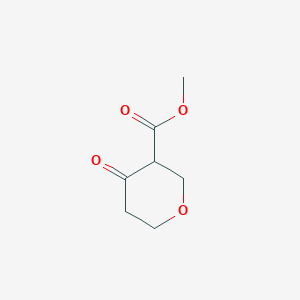
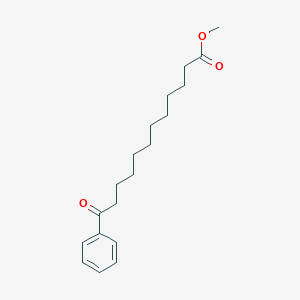
![Bis[(2-di-i-propylphosphino]ethyl)amine](/img/structure/B174116.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B174118.png)
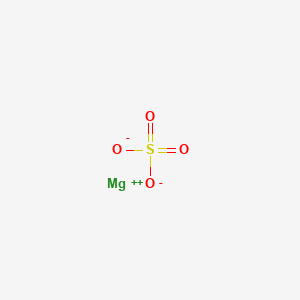
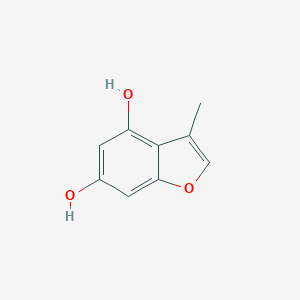
![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B174135.png)
![2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B174136.png)
![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane](/img/structure/B174142.png)

